Thiol-PEG12-acid

PROTAC linker optimization PEGylation bioconjugate design

Polydisperse PEG linkers introduce conjugate heterogeneity, complicating regulatory approval and assay reproducibility. Thiol-PEG12-acid (HS-PEG12-COOH) is a discrete, single-molecular-weight PEG (dPEG) providing a defined 39-atom (46.8 Å) spacer. - **For PROTAC synthesis**: Optimal length for ternary complex formation; reduces steric hindrance vs. shorter PEG4. - **For surface chemistry**: Forms SAMs on gold nanoparticles; PEG12 minimizes non-specific adsorption. - **Supply**: ≥95-97% purity, solid/viscous liquid. Validated alternative to polydisperse PEGs.

Molecular Formula C27H54O14S
Molecular Weight 634.8 g/mol
CAS No. 2211174-73-9
Cat. No. B3024035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiol-PEG12-acid
CAS2211174-73-9
Molecular FormulaC27H54O14S
Molecular Weight634.8 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)C(=O)O
InChIInChI=1S/C27H54O14S/c28-27(29)1-2-30-3-4-31-5-6-32-7-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-19-20-39-21-22-40-23-24-41-25-26-42/h42H,1-26H2,(H,28,29)
InChIKeyJUDURFKNRMLTLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiol-PEG12-acid: Heterobifunctional PEG Linker


Thiol-PEG12-acid (HS-PEG12-COOH, C27H54O14S, MW 634.77) is a heterobifunctional, linear polyethylene glycol (PEG) derivative containing a terminal thiol (-SH) and a terminal carboxylic acid (-COOH) [1]. It is a single molecular weight, discrete-length PEG (dPEG) compound, distinguishing it from polydisperse PEG mixtures commonly used in PEGylation . The compound is supplied as a solid or viscous liquid with a purity of ≥95-97% , and is a key building block in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) and other bioconjugates . The PEG12 spacer provides a defined 39-atom (46.8 Å) distance between reactive groups, enhancing aqueous solubility and reducing non-specific interactions .

Spacer Control

Discrete 12-unit PEG linker provides defined spatial separation for bioconjugate design.

Bifunctional

Thiol and carboxylic acid termini enable versatile coupling strategies in PROTAC and material chemistry.

Uniform Conjugates

Single-molecular-weight compound ensures homogeneous reaction products for reproducible assays.

Advantages of Thiol-PEG12-acid Over PEG Analogs


Substituting Thiol-PEG12-acid with other heterobifunctional thiol-PEG-acid linkers without systematic validation introduces risks of altered conjugate performance, including solubility, linker length, and biological activity. The specific PEG12 chain (12 ethylene oxide units, 39 atoms) offers a defined spatial separation between conjugation points, which is critical for optimizing PROTAC ternary complex formation and reducing steric hindrance . Shorter linkers (e.g., Thiol-PEG4-acid, 16 atoms) may restrict the necessary conformational flexibility, while longer linkers may increase unwanted flexibility or alter pharmacokinetic properties . Furthermore, the use of polydisperse PEG reagents, as opposed to the discrete-length Thiol-PEG12-acid, results in heterogeneous conjugate populations, complicating characterization, regulatory approval, and the reproducibility of biological assays .

Shorter PEG linkers (e.g., PEG4) may restrict conformational flexibility needed for ternary complex formation.

Longer PEG linkers may increase unwanted flexibility or alter pharmacokinetic properties in conjugate studies.

Polydisperse PEG reagents yield heterogeneous conjugate populations, complicating characterization and biological reproducibility.

Thiol-PEG12-acid: Comparative Evidence


Optimal Spacer Length for PROTAC Design

Thiol-PEG12-acid provides a discrete 39-atom (46.8 Å) spacer length, as confirmed by its single molecular weight and defined structure . This length is intermediate within the thiol-PEG-acid family. For context, the Thiol-PEG4-acid analog has a 16-atom (18.3 Å) spacer, and a longer analog like Thiol-PEG24-acid (if available) would have a spacer of approximately 79 atoms . The PEG12 length is selected to balance adequate spatial separation for efficient ternary complex formation in PROTACs while maintaining the compactness needed for cellular permeability [1].

Spacer Length
Class-level inference
39 atoms (46.8 Å) vs. 16 atoms (18.3 Å) for Thiol-PEG4-acid
Supports linker length optimization for PROTAC ternary complex formation.
Theoretical calculation; experimental validation recommended.
PROTAC linker optimization PEGylation bioconjugate design

Conjugate Homogeneity from Discrete Molecular Weight

Thiol-PEG12-acid is a discrete PEG (dPEG) compound with a dispersity (Đ) of 1.00, meaning it exists as a single molecular weight species (C27H54O14S, MW 634.77) . In contrast, conventional polydisperse PEG reagents, even those with a low polydispersity index (PDI) of 1.02-1.05, contain a mixture of chain lengths and molecular weights . This heterogeneity in polydisperse PEG leads to a distribution of conjugate species, complicating purification, analytical characterization (e.g., LC-MS, SEC), and the interpretation of biological results .

Dispersity
Class-level inference
Đ = 1.00 (single species) vs. Đ > 1.02 for polydisperse HS-PEG-COOH
Ensures conjugate homogeneity and analytical traceability.
Based on MALDI-MS or GPC characterization.
PEGylation heterogeneity analytical characterization CMC

Consistent Solubility Profile for Bioconjugation

Thiol-PEG12-acid exhibits high solubility in water, aqueous buffers, acetonitrile, DMSO, and methylene chloride . This broad solubility profile, attributed to the hydrophilic PEG12 chain, facilitates its use in diverse bioconjugation reactions. While other heterobifunctional PEGs share similar solubility characteristics, the defined molecular weight ensures consistent solubility behavior lot-to-lot, unlike polydisperse analogs where solubility can vary slightly with the chain length distribution .

Solubility Consistency
Data to verify
Soluble in water, DMSO, MeCN, CH₂Cl₂; similar to polydisperse analogs
Predictable lot-to-lot handling for bioconjugation workflows.
Vendor-reported; independent solubility assessment advised.
solubility bioconjugation sample preparation

Applications of Thiol-PEG12-acid


PROTAC Synthesis

Thiol-PEG12-acid is a preferred linker for assembling PROTACs. Its defined 39-atom spacer provides an optimal distance for bridging an E3 ubiquitin ligase ligand and a target protein ligand, facilitating the formation of a productive ternary complex and subsequent target degradation . The discrete nature of the compound ensures that the resulting PROTAC molecule is a single, well-defined species, simplifying purification and characterization compared to linkers with polydisperse PEG chains [1].

Gold Nanoparticle Functionalization

The terminal thiol group of Thiol-PEG12-acid forms strong dative bonds with gold surfaces, enabling the creation of self-assembled monolayers (SAMs) on gold nanoparticles (AuNPs) or planar gold sensors . The PEG12 spacer reduces non-specific protein adsorption, while the terminal carboxylic acid provides a site for further conjugation of biomolecules (e.g., antibodies, DNA probes). This has been demonstrated in applications including fluorescence quenching protease assays and the development of multiplexed bioassays on semiconductor gold nanocrystals .

Peptide and Protein PEGylation

Thiol-PEG12-acid can be used to site-specifically PEGylate free cysteine residues on peptides or proteins. The hydrophilic PEG12 chain increases the hydrodynamic radius of the conjugate, enhancing aqueous solubility and prolonging in vivo circulation time by reducing renal clearance . The single molecular weight of the PEG12 moiety simplifies the characterization of the PEGylated product, a significant advantage over using polydisperse PEG reagents for therapeutic protein development [1].

Hydrogel Scaffold Construction

The heterobifunctional nature of Thiol-PEG12-acid allows it to serve as a crosslinker in hydrogel formation. The thiol group can participate in thiol-ene click chemistry or Michael addition reactions, while the carboxylic acid can be activated to form amide bonds with amine-containing polymers or bioactive peptides . The precise length of the PEG12 spacer enables the creation of hydrogels with well-defined mesh sizes and mechanical properties, which are critical for controlling cell behavior in 3D culture and tissue engineering applications [1].

Application
Selection Property
Validation Focus
PROTAC synthesis research
Linker length precision
Ternary complex formation efficiency
Gold nanoparticle functionalization
Thiol–gold bond stability
Surface conjugation reproducibility
Peptide/protein PEGylation research
Discrete PEGylation chemistry
Bioconjugate characterization
Hydrogel scaffold construction
Crosslinker length definition
Mesh size and mechanical property control

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